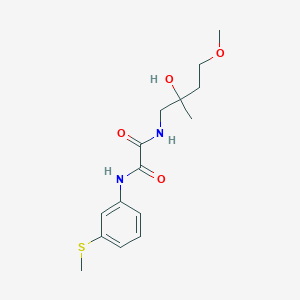
Lometrexol hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lometrexol hydrate is a compound known for its antipurine antifolate properties. It inhibits the activity of glycinamide ribonucleotide formyltransferase, an enzyme crucial for de novo purine synthesis. This inhibition leads to abnormal cell proliferation, apoptosis, and cell cycle arrest, making this compound a compound of interest in cancer research .
準備方法
Synthetic Routes and Reaction Conditions
Lometrexol hydrate is synthesized through a series of chemical reactions involving the formation of its core structure, followed by hydration. The synthetic route typically involves the reaction of specific precursors under controlled conditions to form the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions
Lometrexol hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .
科学的研究の応用
Lometrexol hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antifolate drugs and their interactions with enzymes involved in purine synthesis.
Biology: It is used to investigate the effects of purine synthesis inhibition on cell proliferation, apoptosis, and cell cycle regulation.
Medicine: this compound is studied for its potential use in cancer therapy due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
Industry: It is used in the development of new antifolate drugs and as a reference compound in quality control processes
作用機序
Lometrexol hydrate exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase, an enzyme involved in the de novo synthesis of purines. This inhibition leads to a rapid and prolonged depletion of intracellular purine ribonucleotides, resulting in abnormal cell proliferation, apoptosis, and cell cycle arrest. The compound also induces the expression of p53, a protein involved in cell cycle regulation and apoptosis .
類似化合物との比較
Similar Compounds
Methotrexate: Another antifolate drug that inhibits dihydrofolate reductase, leading to the depletion of tetrahydrofolate and inhibition of DNA synthesis.
Pemetrexed: An antifolate drug that inhibits multiple enzymes involved in folate metabolism, including thymidylate synthase and dihydrofolate reductase.
Pralatrexate: An antifolate drug that selectively inhibits dihydrofolate reductase and is used in the treatment of certain types of cancer
Uniqueness
Lometrexol hydrate is unique in its specific inhibition of glycinamide ribonucleotide formyltransferase, which distinguishes it from other antifolate drugs that target different enzymes. This specificity makes it a valuable compound for studying the role of purine synthesis in cell proliferation and cancer therapy .
特性
IUPAC Name |
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O6.H2O/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);1H2/t12-,15+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFQSKJUVDZANQ-YLCXCWDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2632132.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}benzamide](/img/structure/B2632134.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide](/img/structure/B2632137.png)
![N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2632139.png)
![methyl 2-(1,3-benzothiazole-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2632141.png)

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B2632146.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2632147.png)
![2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole](/img/structure/B2632148.png)
![propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2632149.png)


